3-Bromo-4-chloro-5-methoxypyridine CAS number
3-Bromo-4-chloro-5-methoxypyridine CAS number
3-Bromo-4-chloro-5-methoxypyridine (CAS 71001-60-0): A Comprehensive Technical Guide for Drug Development and Chemical Synthesis
Executive Summary
In the landscape of modern medicinal chemistry, polyfunctionalized heterocycles are the cornerstone of fragment-based drug discovery and late-stage functionalization. 3-Bromo-4-chloro-5-methoxypyridine (CAS: 71001-60-0) represents a privileged, densely substituted pyridine scaffold [1]. By strategically positioning three distinct functional handles—a reactive bromo group, an electrophilic chloro group, and an electron-donating methoxy ether—this molecule offers researchers a highly programmable vector for orthogonal cross-coupling and nucleophilic substitution reactions.
Physicochemical Profiling
Understanding the physical parameters of CAS 71001-60-0 is critical for reaction design, particularly concerning solubility profiles and thermal stability during high-temperature catalysis [2].
Table 1: Physicochemical Properties of CAS 71001-60-0
| Property | Value |
| CAS Number | 71001-60-0 |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| Melting Point | 97 – 98 °C |
| Boiling Point | ~259.0 °C (Predicted) |
| Density | ~1.65 g/cm³ (Predicted) |
| Appearance | Pale yellow to white powder/solid |
Electronic Topography and Reaction Causality
The synthetic utility of 3-bromo-4-chloro-5-methoxypyridine is dictated by the electronic dichotomy of its halogen substituents. A deep understanding of these electronics is required to control regioselectivity [3].
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The C3-Bromo Vector (Pd-Catalysis): The C–Br bond possesses a lower Bond Dissociation Energy (BDE, ~68 kcal/mol) compared to the C–Cl bond (~80 kcal/mol). In the presence of Palladium(0) catalysts, oxidative addition occurs preferentially at the weaker C3–Br bond. This allows for chemoselective Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings.
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The C4-Chloro Vector (SNAr): The C4 position is situated para to the electron-withdrawing pyridine nitrogen. The nitrogen atom heavily depletes electron density at C4 via resonance, making the C–Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, alkoxides, or thiolates.
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The C5-Methoxy Vector (Steric & Electronic Modulation): The methoxy group exerts a +M (resonance donating) effect, which slightly tempers the overall electrophilicity of the ring. More importantly, it provides steric shielding to the C4 position and serves as a critical hydrogen-bond acceptor in pharmacophore modeling.
Regioselective Functionalization Strategy
Because of the dichotomy in reactivity, this scaffold allows for sequential, orthogonal functionalizations without the need for protecting groups.
Figure 1: Regioselective functionalization workflow of 3-Bromo-4-chloro-5-methoxypyridine.
Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling at C3
To leverage the orthogonal reactivity of this scaffold, one must carefully select reagents that activate the C–Br bond without triggering premature SNAr at the C4–Cl bond. This protocol describes a self-validating system for the regioselective arylation of the C3 position [4].
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, charge 3-bromo-4-chloro-5-methoxypyridine (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
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Causality: A slight excess of boronic acid compensates for competitive protodeboronation. Pd(dppf)Cl₂ is selected because its large bite angle facilitates rapid reductive elimination, minimizing side reactions, while mononuclear Pd species inherently favor C–Br over C–Cl oxidative addition.
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Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (2.0 equiv) to achieve a 0.2 M concentration.
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Causality: Degassing is mandatory to prevent the oxidation of the active Pd(0) species. Na₂CO₃ is chosen specifically for its mild basicity; utilizing stronger bases (e.g., KOtBu or NaOH) would inadvertently trigger competitive SNAr at the highly activated C4–Cl position.
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Execution: Heat the biphasic mixture to 80 °C for 4–6 hours under vigorous stirring.
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In-Process Control (Self-Validation): Monitor the reaction progression via LC-MS. The system validates itself when the starting material mass (m/z ~222/224) is fully consumed, replaced by a single major product peak. Crucially, the product mass spectrum must display a 3:1 isotopic cluster pattern. This distinct isotopic signature mathematically proves the retention of the single chlorine atom, validating that strict chemoselectivity at C3 was successfully achieved.
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Workup & Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and partition with brine. Extract the aqueous layer, dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3-aryl-4-chloro-5-methoxypyridine intermediate.
Applications in Drug Development
Once the C3 position is arylated, the intact C4–Cl bond can be subsequently functionalized via SNAr with various cyclic aliphatic amines (e.g., piperazines, pyrrolidines) to generate diverse libraries of kinase inhibitors or GPCR antagonists. The orthogonal nature of 3-bromo-4-chloro-5-methoxypyridine makes it an invaluable asset for rapid Structure-Activity Relationship (SAR) elucidation, allowing medicinal chemists to systematically probe hydrophobic pockets and solvent-exposed regions of a target protein.
Safety, Handling, and Storage
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Hazard Profile: Classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
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Handling: All manipulations involving the neat powder must be conducted within a certified chemical fume hood using standard PPE (nitrile gloves, safety glasses, lab coat). Avoid inhalation of dust.
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Storage: Store in a tightly sealed container at room temperature (RT). Protect from prolonged exposure to light and ambient moisture to prevent gradual degradation of the methoxy group or hydrolysis of the activated C–Cl bond.
References
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National Center for Biotechnology Information (PMC). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from: [Link][1]
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American Chemical Society (Chemical Reviews). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Retrieved from:[Link][2]
